7-(Benzyloxy)-4-chloroquinoline
Overview
Description
7-(Benzyloxy)-4-chloroquinoline is a chemical compound that belongs to the quinoline family, characterized by a benzyloxy substituent at the 7-position and a chlorine atom at the 4-position of the quinoline ring. This structure is a key intermediate in the synthesis of various quinoline derivatives, which are of interest due to their potential biological activities, including antimicrobial, antitubercular, and antimalarial properties, as well as their use in material science for the creation of novel polymers and fluorescent molecules .
Synthesis Analysis
The synthesis of 7-(benzyloxy)-4-chloroquinoline derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was achieved through substitution, nitration, reduction, cyclization, and chlorination steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . Similarly, other derivatives within the quinoline family have been synthesized using various starting materials and reaction conditions, demonstrating the versatility of synthetic approaches for this class of compounds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and IR spectroscopy, and in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, 7-acetamido-5-chloro-8-(p-methyloxybenzenesulfonyloxy)-2-styrylquinoline, was determined, revealing a coplanar conformation of the styrylquinoline subunit and a trans configuration between the benzene ring and quinoline . The presence of intramolecular hydrogen bonding, as observed in some benzoquinoline derivatives, can significantly influence the chemical shifts in NMR spectroscopy .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including substitution reactions facilitated by the presence of reactive sites such as chloro groups, which can be replaced by other functional groups. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates involved the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a catalytic amount of pyrrolidine . The reactivity of the quinoline nucleus allows for the introduction of diverse substituents, enabling the generation of a wide array of quinoline-based compounds with different properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(benzyloxy)-4-chloroquinoline derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, fluorescence, and thermal stability. For example, the introduction of a benzyloxy moiety has been shown to result in less cytotoxic compounds compared to those with a phenoxy moiety . Additionally, the strong intramolecular hydrogen bonding observed in some derivatives can lead to unexpected chemical shifts and changes in fluorescence upon interaction with acids . The thermal stability of polymers containing quinoline units has also been reported, which is of interest for material science applications .
Scientific Research Applications
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Medicinal Chemistry
- Application : Coumarin-based derivatives, such as 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, have been explored as bioactive molecules . They have shown diverse pharmacological activities, ranging from anticoagulant activities to anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects .
- Methods : The design of these compounds involves the decoration of the coumarin nucleus with various functional groups . The specific methods and technical details would depend on the desired pharmacological activity.
- Results : The results of these investigations have led to the development of novel biologically active small molecules .
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Neuroscience
- Application : 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones have been investigated as potential anti-Alzheimer molecules . These compounds are designed to inhibit cholinesterases and monoamine oxidase B (MAO B), enzymes related to Alzheimer’s disease .
- Methods : The design of these compounds involves modifications around the 4-aminomethyl-7-benzyloxy-2H-chromen-2-one core . The specific methods and technical details would depend on the desired inhibitory activity.
- Results : Some of these compounds have shown nanomolar and selective MAO B inhibition along with low micromolar level inhibition of cholinesterases .
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Chemical Synthesis
- Application : 7-Benzyloxy-4-chloro-6-methoxy-quinazoline is a compound used in chemical synthesis . It’s often used as a building block in the synthesis of more complex molecules .
- Methods : The specific methods and technical details would depend on the desired final product .
- Results : The results of these syntheses can vary widely, depending on the specific reactions and conditions used .
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Natural Product Synthesis
- Application : Benzofuran derivatives, which are structurally similar to “7-(Benzyloxy)-4-chloroquinoline”, are widely present as scaffolds in the complex molecules of natural products . These compounds have attracted much attention due to their interesting biological and pharmacological activities .
- Methods : The specific methods and technical details would depend on the desired natural product .
- Results : The results of these syntheses have led to the development of novel biologically active natural products .
-
Chemical Synthesis
- Application : 7-Benzyloxy-4-chloro-6-methoxy-quinazoline is a compound used in chemical synthesis . It’s often used as a building block in the synthesis of more complex molecules .
- Methods : The specific methods and technical details would depend on the desired final product .
- Results : The results of these syntheses can vary widely, depending on the specific reactions and conditions used .
-
Natural Product Synthesis
- Application : Benzofuran derivatives, which are structurally similar to “7-(Benzyloxy)-4-chloroquinoline”, are widely present as scaffolds in the complex molecules of natural products . These compounds have attracted much attention due to their interesting biological and pharmacological activities .
- Methods : The specific methods and technical details would depend on the desired natural product .
- Results : The results of these syntheses have led to the development of novel biologically active natural products .
Safety And Hazards
This involves a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This involves a discussion of potential future research directions, such as new synthetic routes, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
4-chloro-7-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-8-9-18-16-10-13(6-7-14(15)16)19-11-12-4-2-1-3-5-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHLONYFVBSHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=NC=CC(=C3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621790 | |
Record name | 7-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Benzyloxy)-4-chloroquinoline | |
CAS RN |
178984-56-0 | |
Record name | 7-(Benzyloxy)-4-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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